![molecular formula C13H16O B2687090 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one CAS No. 2168875-37-2](/img/structure/B2687090.png)
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one, also known as DTBTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds structurally related to 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one have been synthesized for structural and spectral studies, contributing to the development of new organic materials and drugs. For instance, novel thiazolidinones and thiazoles derivatives were synthesized from related compounds, providing insights into their chemical properties and potential applications in medicinal chemistry (Peesapati & Bathini, 2009).
Research on piperazine linked β-amino alcohols bearing benzosuberone scaffolds highlighted their potential as anti-proliferative agents against various cancer cell lines. This demonstrates the utility of related compounds in designing novel anticancer drugs (Vanguru et al., 2017).
Materials Science and Photochromic Applications
- The compound and its analogs have been explored for applications in materials science, including the synthesis of photochromic materials. An example is the synthesis of a cyclopentadiene-fused compound, which acts as a photochromic switch, showcasing the potential of these compounds in developing new materials with tunable optical properties (Mitchell et al., 2004).
Catalysis and Synthetic Methodology
- The structural motifs related to 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one have been utilized in the development of catalytic processes. This includes the synthesis of novel dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulene derivatives, showcasing their utility in organic synthesis and potential in catalysis (Mehranpour, Hashemnia, & Bashiri, 2013).
Propriétés
IUPAC Name |
9,9-dimethyl-7,8-dihydro-5H-benzo[7]annulen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2)8-7-11(14)9-10-5-3-4-6-12(10)13/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCVIPMRVHOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


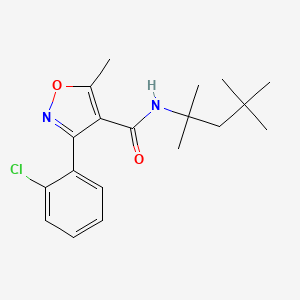

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)
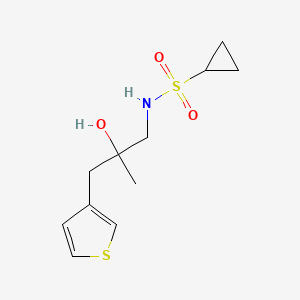
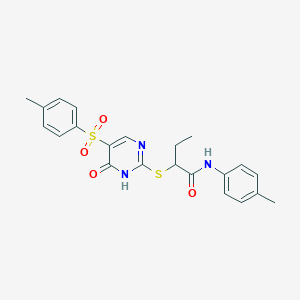

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2687021.png)
![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)
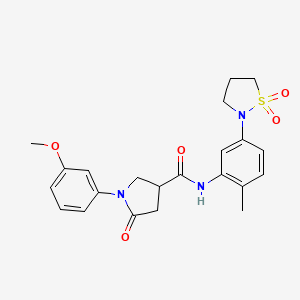
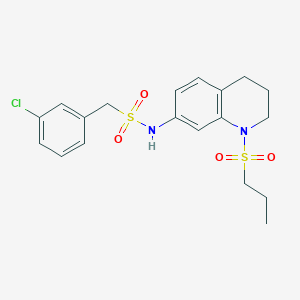

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)